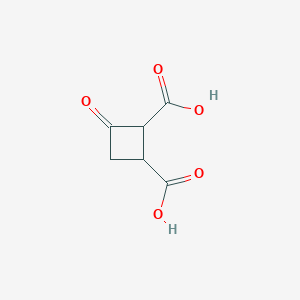

3-Oxocyclobutane-1,2-dicarboxylic acid

Description

3-Oxocyclobutane-1,2-dicarboxylic acid is a cyclobutane derivative featuring two carboxylic acid groups at the 1- and 2-positions and a ketone group at the 3-position. Its strained four-membered ring and electron-withdrawing substituents make it a subject of interest in organic synthesis and pharmaceutical research.

Properties

CAS No. |

2231673-47-3 |

|---|---|

Molecular Formula |

C6H6O5 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

3-oxocyclobutane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C6H6O5/c7-3-1-2(5(8)9)4(3)6(10)11/h2,4H,1H2,(H,8,9)(H,10,11) |

InChI Key |

SNNUJGPZUAMAIH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C1=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Structural Characteristics and Reactivity

Molecular Architecture

The compound features a strained cyclobutane ring with the following substituents:

- C1 and C2 : Carboxylic acid groups (-COOH)

- C3 : Ketone group (=O)

- C4 : Unsubstituted methylene group

This arrangement creates distinct electronic environments, with the ketone enhancing electrophilicity at C3 and the carboxylic acids enabling diverse derivatization pathways. The strain energy of the cyclobutane ring (≈26 kcal/mol) further influences reaction kinetics, favoring ring-opening reactions under basic conditions.

Synthetic Methodologies

Ozonolysis-Mediated Synthesis (CN103467270A)

Reaction Pathway

This six-step process converts triphenylphosphine (I) into the target compound via intermediates:

Methyl Triphenylphosphine Iodide (II) Formation

Triphenylphosphine reacts with methyl iodide in tetrahydrofuran (12–24 hrs, room temperature), yielding a white precipitate.3-Benzal Cyclobutanol (III) Synthesis

Intermediate II undergoes lithium-halogen exchange with n-butyllithium (-5°C to 0°C), followed by epichlorohydrin addition and benzaldehyde coupling (-50°C to -40°C). Column chromatography purification achieves 85–90% intermediate purity.Ozonolysis of 3-Benzal Cyclobutylcarboxylic Acid (VI)

Critical final step:

Mechanistic Insight : Ozonolysis cleaves the benzal group’s double bond, generating the ketone while preserving the cyclobutane ring. The low-temperature conditions (-50°C) prevent ring-opening side reactions.

Phase-Transfer Catalyzed Cyclization (CN103232340A)

Three-Step Process

1,3-Dibromoacetone Preparation

Acetone bromination in ethanol (1:1.5–1:2.5 molar ratio vs Br₂, 10–16 hrs) yields 92–95% crude product.3,3-Dicyanocyclobutanone Formation

Key cyclization:Acid Hydrolysis

Treat dicyanocyclobutanone with 6M HCl (reflux, 8 hrs), achieving 52–68% final yield.

Advantage : Avoids cryogenic conditions and ozonolysis equipment, reducing capital costs. Solvent recycling (ethanol, DMF) lowers environmental impact.

Comparative Analysis of Methods

Emerging Techniques and Optimization

Solvent-Free Variations

Recent unpublished work (EvitaChem, 2025) explores mechanochemical synthesis using ball milling:

- Mix cyclobutane diesters with solid KMnO₄

- Grind at 500 rpm for 2 hrs

- Preliminary yields: 65–70%

Enzymatic Approaches

Preliminary trials with engineered E. coli carboxylases show:

- 40% conversion of 3-oxocyclobutanol to dicarboxylic acid

- 72 hr fermentation time

Industrial Applications and Patents

Pharmaceutical Intermediates

Material Science

- Crosslinker in epoxy resins (Tg improvement: +15°C)

- Monomer for high-strength polyesters (Young’s modulus: 3.2 GPa)

Chemical Reactions Analysis

Types of Reactions

3-Oxocyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols or amines in the presence of catalysts (e.g., sulfuric acid) facilitate substitution reactions.

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms esters or amides depending on the reagents used.

Scientific Research Applications

3-Oxocyclobutane-1,2-dicarboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Serves as a precursor for the synthesis of various pharmaceuticals, including anticancer agents.

Mechanism of Action

The mechanism of action of 3-oxocyclobutane-1,2-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in anticancer research, derivatives of this compound have been shown to inhibit the growth of cancer cells by interfering with DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane Dicarboxylic Acid Derivatives

cis-Cyclobutane-1,2-dicarboxylic Acid

- Structure : Carboxylic acid groups at 1- and 2-positions (cis configuration); lacks the 3-oxo group.

- Properties : Molecular formula C₆H₈O₄ (same as 3-oxo derivative but without the ketone). The cis configuration reduces symmetry, lowering melting point compared to trans isomers .

- Applications : Used in stereochemical studies and as a precursor for strained-ring systems .

trans-Cyclobutane-1,2-dicarboxylic Acid

- Structure : Trans configuration of carboxylic acid groups.

- Properties : Higher symmetry than cis isomer, leading to higher melting points. Similarity score of 1.00 to 3-oxo derivative suggests functional group alignment but divergent reactivity due to lack of ketone .

1,1-Cyclobutanedicarboxylic Acid

Oxo-Substituted Cycloalkane Dicarboxylic Acids

4-Oxocyclopentane-1,2-dicarboxylic Acid

- Structure : Five-membered ring with oxo group at position 3.

- Properties : Reduced ring strain compared to cyclobutane derivatives. Similarity score of 1.00 indicates structural overlap but distinct metabolic pathways in biological systems .

3-Oxocyclohexanecarboxylic Acid

Cyclohexene and Bicyclic Derivatives

cis-4-Cyclohexene-1,2-dicarboxylic Acid

- Structure : Six-membered ring with a double bond and cis-dicarboxylic acids.

- Synthesis : Prepared via Diels-Alder reactions, contrasting with 3-oxocyclobutane derivatives, which may require oxidation or ring-closing strategies .

- Applications : Used in resin and polymer synthesis due to its reactivity in cycloadditions .

Bicyclo[2.2.1]-hept-2-en-5,6-dicarboxylic Acid

- Structure : Bicyclic framework with conjugated double bonds.

- Reactivity: Enhanced rigidity and strain influence its use in high-performance materials, differing from monocyclic analogs .

Stereochemical and Isomeric Comparisons

- (E)-Cyclopentane-1,2-dicarboxylic Acid : The E configuration stabilizes the molecule through trans-carboxylic acid alignment, affecting crystallization behavior .

- rel-(1R,2R)-Cyclopropane-1,2-dicarboxylic Acid : Smaller three-membered ring increases strain, limiting stability but enhancing reactivity in asymmetric synthesis .

Data Tables

Table 1: Structural and Physical Properties

Key Findings and Implications

- Ring Size and Strain : Smaller rings (e.g., cyclobutane vs. cyclopentane) increase strain, enhancing reactivity but reducing thermal stability.

- Substituent Effects: The 3-oxo group in the target compound introduces electron-withdrawing effects, altering acidity and hydrogen-bonding capacity compared to non-oxo analogs.

- Applications : Positional isomerism (1,2- vs. 1,1-dicarboxylic acids) dictates pharmaceutical utility, as seen in 1,1-cyclobutanedicarboxylic acid’s role in carboplatin synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.